

# Technical Guide: Synthesis and Profiling of 9 - Bromobudesonide (Impurity J)

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## Compound of Interest

Compound Name: 9alpha-Bromobudesonide

CAS No.: 313474-59-8

Cat. No.: B124932

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## Part 1: Strategic Context & Chemical Identity

9

-Bromobudesonide is a critical process-related impurity found in the manufacturing of Budesonide. It arises primarily during the chemical reconstruction of the 11

-hydroxyl group from

precursors. In regulatory contexts (EP/USP), it is identified as Impurity J.[1]

- Chemical Name: 16

,17-[(1RS)-Butylidenebis(oxy)]-9

-bromo-11

,21-dihydroxypregna-1,4-diene-3,20-dione[2][3][4]

- CAS Number: 313474-59-8[2][3][5][6]

- Molecular Formula:

[2][3][4][6]

- Molecular Weight: 509.43 g/mol [3][4][6]
- Regulatory Status: Listed in European Pharmacopoeia (EP) as a specified impurity.

## The "Bromohydrin" Route Origin

While many corticosteroids derive their 11

-hydroxyl group via microbiological fermentation, chemical synthesis routes often utilize 9,11-Anhydro Budesonide (Impurity H) as a pivotal intermediate. The transformation of this

alkene into the 11

-alcohol involves a two-step sequence:

- Bromohydrin Formation: Electrophilic addition of HOBr (generated in situ) to form 9  
-Bromobudesonide.
- Reductive Debromination: Removal of the 9  
-bromine to yield Budesonide.

Impurity J represents the isolated intermediate from Step 1 or the result of incomplete reduction in Step 2.

## Part 2: Synthesis Pathway & Mechanism

The synthesis of 9

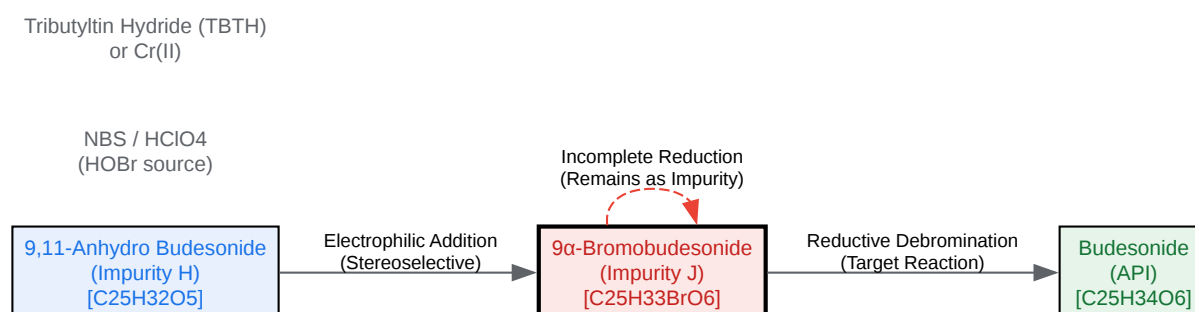
-Bromobudesonide relies on the stereoselective addition of hypobromous acid (HOBr) across the 9(11) double bond.

### Mechanistic Insight[7][8][9]

- Electrophilic Attack: The bromonium ion (

- ) approaches the steroid nucleus from the less sterically hindered -face, forming a cyclic bromonium ion at C9-C11.
- Nucleophilic Opening: Water attacks the bridge from the -face at C11 (trans-diaxial opening), resulting in the 9-bromo-11-hydroxy configuration.
  - Regioselectivity: The reaction is highly regioselective due to the rigid steroid backbone, ensuring the 11-hydroxyl group necessary for glucocorticoid activity.

## Pathway Visualization



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Caption: The chemical genesis of Impurity J from the 9,11-anhydro precursor and its role as an intermediate in Budesonide synthesis.

## Part 3: Experimental Protocol (Reference Standard Synthesis)

This protocol describes the targeted synthesis of 9

-Bromobudesonide for use as a qualitative/quantitative reference standard.

## Materials Required[3][6][7][9][10][11]

- Precursor: 9,11-Anhydro Budesonide (Impurity H) [CAS: 313474-58-7].[3]
- Brominating Agent: N-Bromosuccinimide (NBS) or N-Bromoacetamide (NBA).
- Catalyst: Perchloric acid (70%  
) or Sulfuric acid (  
).
- Solvent: Dioxane/Water or Acetone/Water system.

## Step-by-Step Methodology

### 1. Preparation of the Reaction Matrix

Dissolve 1.0 eq (e.g., 5.0 g) of 9,11-Anhydro Budesonide in 50 mL of Dioxane. Ensure complete dissolution under inert atmosphere (  
) at room temperature.

- Note: Dioxane is preferred for its solubility profile, but Acetone is a viable, less toxic alternative.

### 2. Activation and Bromination

Cool the solution to 10–15°C. Add 1.2 eq of N-Bromosuccinimide (NBS). While stirring, add 5 mL of 10% aqueous Perchloric Acid dropwise over 10 minutes.

- Critical Control: The temperature must be controlled to prevent side reactions (e.g., oxidation of the C21 alcohol). The acid catalyzes the generation of  
species.

### 3. Reaction Monitoring

Maintain stirring at 15°C for 1–2 hours. Monitor reaction progress via TLC (Mobile phase: DCM/Methanol 95:5) or HPLC.[3][7]

- Endpoint: Disappearance of the less polar

starting material and appearance of the more polar bromohydrin spot.

## 4. Quenching and Isolation

Once complete, slowly pour the reaction mixture into 500 mL of ice-cold water containing 1% Sodium Metabisulfite (

).

- Function: Metabisulfite neutralizes excess hypobromite/bromine species, preventing oxidative degradation during workup.
- Stir for 30 minutes. The product will precipitate as a white to off-white solid.

## 5. Purification

Filter the precipitate and wash extensively with water to remove acid and succinimide byproducts.

- Recrystallization: Dissolve the crude solid in minimal hot Methanol or Acetone/Hexane. Cool slowly to 4°C to crystallize.
- Yield Expectation: 75–85%.

## Part 4: Analytical Profiling & Characterization

To validate the synthesized material as Impurity J, the following spectral characteristics must be confirmed.

### Mass Spectrometry (LC-MS)

- Ionization: ESI (+)
- Molecular Ion: Observe

and

.

- Isotope Pattern: A distinct 1:1 doublet for the molecular ion (e.g., m/z 509 and 511) confirms the presence of a single bromine atom.

## Nuclear Magnetic Resonance ( <sup>1</sup>H-NMR)

The introduction of the 9

-Br and 11

-OH induces specific shifts compared to Budesonide and the Anhydro precursor.

Proton Position	Chemical Shift ( , ppm)	Multiplicity	Diagnostic Note
H-11	~4.2 - 4.5	Multiplet	Downfield shift due to geminal -OH and proximity to 9-Br.
H-4	~6.02	Singlet	Characteristic of 3-ketone (unchanged).
H-1, H-2	~6.2 - 7.3	Doublets	diene system (unchanged).
C18-CH3	~0.9 - 1.1	Singlet	Shifted due to conformational change at ring C.
Acetal H	~4.5 - 4.8	Triplet	Butylidene acetal proton (unchanged).

## Stability & Storage

- Sensitivity: 9

-Bromobudesonide is sensitive to light (photolytic debromination) and basic conditions (epoxide formation).

- Storage: Store at -20°C in amber vials under Argon.

## References

- European Pharmacopoeia (Ph.[8] Eur.). Budesonide Monograph: Impurity J. European Directorate for the Quality of Medicines (EDQM).
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## Sources

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